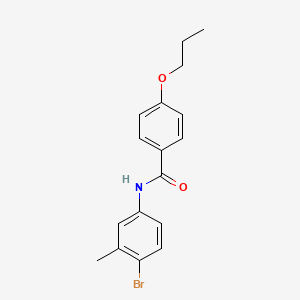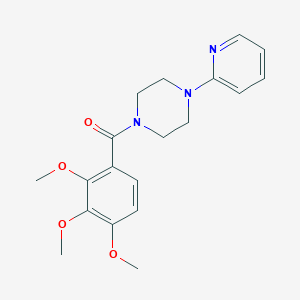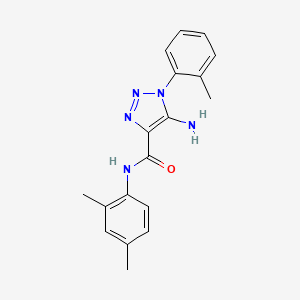
1-phenyl-4-(2-phenylbutanoyl)piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-phenyl-4-(2-phenylbutanoyl)piperazine, also known as PB-22, is a synthetic cannabinoid that was first synthesized in 2012. PB-22 is a potent agonist of the CB1 and CB2 receptors, which are part of the endocannabinoid system. The endocannabinoid system is involved in many physiological processes, including pain regulation, appetite, and mood.
Mecanismo De Acción
1-phenyl-4-(2-phenylbutanoyl)piperazine acts as an agonist of the CB1 and CB2 receptors, which are located throughout the body. When 1-phenyl-4-(2-phenylbutanoyl)piperazine binds to these receptors, it activates a signaling pathway that leads to a variety of physiological effects. These effects include pain relief, reduced inflammation, and altered mood.
Biochemical and physiological effects:
1-phenyl-4-(2-phenylbutanoyl)piperazine has been shown to have a number of biochemical and physiological effects. It has been shown to reduce pain and inflammation in animal models of arthritis and neuropathic pain. 1-phenyl-4-(2-phenylbutanoyl)piperazine has also been shown to reduce seizures in animal models of epilepsy. Additionally, 1-phenyl-4-(2-phenylbutanoyl)piperazine has been shown to have anxiolytic and antidepressant effects in animal models of anxiety and depression.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-phenyl-4-(2-phenylbutanoyl)piperazine has several advantages for use in laboratory experiments. It is a potent and selective agonist of the CB1 and CB2 receptors, which makes it a useful tool for studying the endocannabinoid system. However, there are also limitations to its use. 1-phenyl-4-(2-phenylbutanoyl)piperazine has a short half-life and is rapidly metabolized, which can make it difficult to study in vivo.
Direcciones Futuras
There are many potential future directions for research on 1-phenyl-4-(2-phenylbutanoyl)piperazine. One area of interest is the development of novel analogs that have improved pharmacological properties. Another area of interest is the investigation of 1-phenyl-4-(2-phenylbutanoyl)piperazine's potential for use in the treatment of neurological disorders, such as epilepsy and multiple sclerosis. Additionally, further research is needed to fully understand the biochemical and physiological effects of 1-phenyl-4-(2-phenylbutanoyl)piperazine and its potential therapeutic applications.
Métodos De Síntesis
1-phenyl-4-(2-phenylbutanoyl)piperazine is synthesized through a multistep process that involves the reaction of piperazine with 2-phenylbutanone, followed by a series of chemical modifications. The final product is a white crystalline powder that is soluble in organic solvents.
Aplicaciones Científicas De Investigación
1-phenyl-4-(2-phenylbutanoyl)piperazine has been extensively studied for its potential therapeutic applications. In particular, it has been investigated for its analgesic and anti-inflammatory properties. 1-phenyl-4-(2-phenylbutanoyl)piperazine has also been studied for its potential use in the treatment of neurological disorders, such as epilepsy and multiple sclerosis.
Propiedades
IUPAC Name |
2-phenyl-1-(4-phenylpiperazin-1-yl)butan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O/c1-2-19(17-9-5-3-6-10-17)20(23)22-15-13-21(14-16-22)18-11-7-4-8-12-18/h3-12,19H,2,13-16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALBQZYAZTFCRIO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)N2CCN(CC2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Phenyl-1-(4-phenylpiperazin-1-yl)butan-1-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[1-(4-methoxyphenyl)ethyl]-3-phenylpropanamide](/img/structure/B4899206.png)
![4-[allyl(methylsulfonyl)amino]-N-(3-chloro-2-methylphenyl)benzamide](/img/structure/B4899210.png)
![1-{[1-methyl-3-(4-phenoxyphenyl)-1H-pyrazol-4-yl]methyl}-4-piperidinecarboxamide](/img/structure/B4899216.png)
![5-{4-[(5-ethyl-1-benzofuran-3-yl)acetyl]-1-piperazinyl}-2-methyl-3(2H)-pyridazinone](/img/structure/B4899219.png)

![N-{2,2,2-trichloro-1-[(2-fluorophenyl)amino]ethyl}butanamide](/img/structure/B4899233.png)
![4-[({2-[4-(4-bromobenzoyl)-1-piperazinyl]ethyl}amino)methylene]-5-methyl-2-(4-nitrophenyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B4899250.png)

![3-(3-nitrophenyl)-N-[2-(phenylthio)ethyl]acrylamide](/img/structure/B4899264.png)

![N-(3-chlorophenyl)-2-{[1-(4-chlorophenyl)-2,5-dioxo-3-pyrrolidinyl]thio}acetamide](/img/structure/B4899268.png)
![(3,5-dimethoxybenzyl)[2-(4-methoxyphenyl)-1-methylethyl]amine](/img/structure/B4899273.png)

